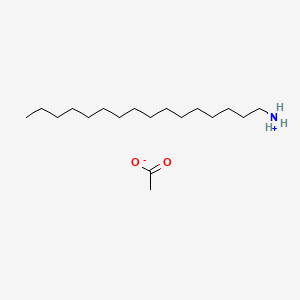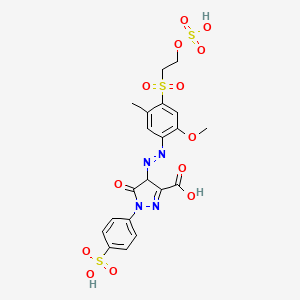
1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride is a synthetic organic compound. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Alkylation: The indole core is then alkylated with ethyl groups using alkyl halides in the presence of a base.
Addition of Piperidine Propyl Group: The final step involves the addition of the piperidine propyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole nitrogen and aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides for alkylation, and halogenating agents for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity. The compound might exert its effects through binding to a specific receptor or enzyme, altering its function and triggering downstream signaling pathways.
相似化合物的比较
Similar Compounds
1,3-Dihydro-3-ethyl-3-phenyl-2H-indol-2-one: Lacks the piperidino propyl group.
1,3-Dihydro-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one: Lacks the ethyl group.
1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(morpholino)propyl)-2H-indol-2-one: Contains a morpholino group instead of a piperidino group.
Uniqueness
The presence of the piperidino propyl group in 1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride may confer unique pharmacological properties, such as increased binding affinity to certain receptors or enhanced metabolic stability.
属性
CAS 编号 |
37126-57-1 |
|---|---|
分子式 |
C24H31ClN2O |
分子量 |
399.0 g/mol |
IUPAC 名称 |
3-ethyl-3-phenyl-1-(3-piperidin-1-ium-1-ylpropyl)indol-2-one;chloride |
InChI |
InChI=1S/C24H30N2O.ClH/c1-2-24(20-12-5-3-6-13-20)21-14-7-8-15-22(21)26(23(24)27)19-11-18-25-16-9-4-10-17-25;/h3,5-8,12-15H,2,4,9-11,16-19H2,1H3;1H |
InChI 键 |
DBNJMXSWDPYGHH-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C2=CC=CC=C2N(C1=O)CCC[NH+]3CCCCC3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


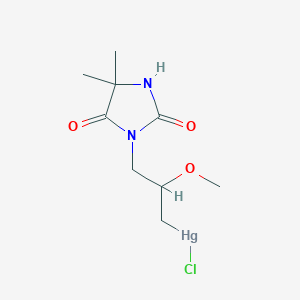
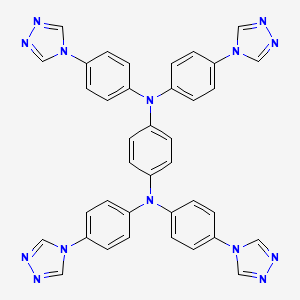
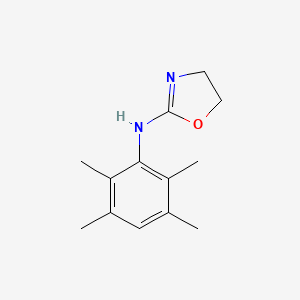
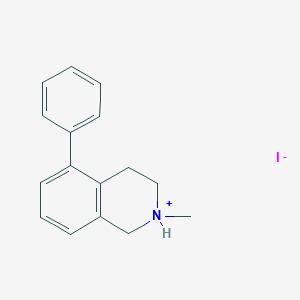
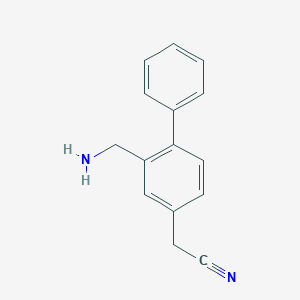
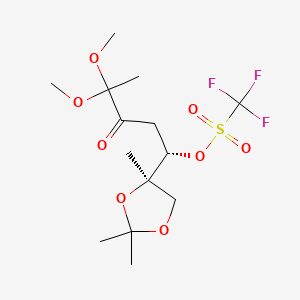
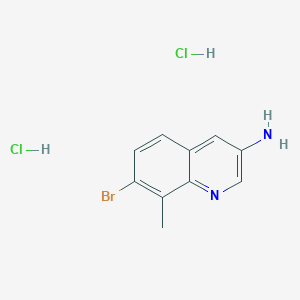

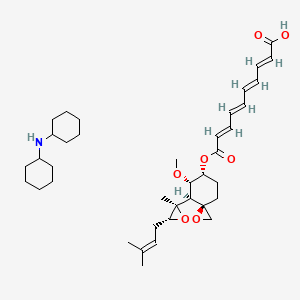
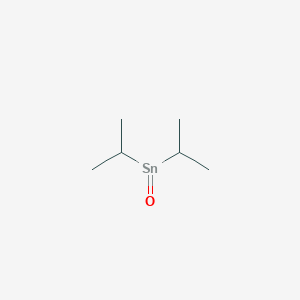
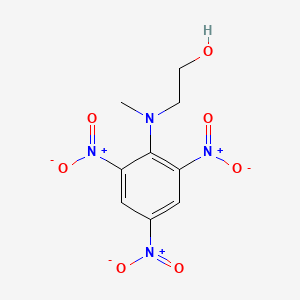
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
